2-(トリフルオロメチル)ピリジン-3-ボロン酸

概要

説明

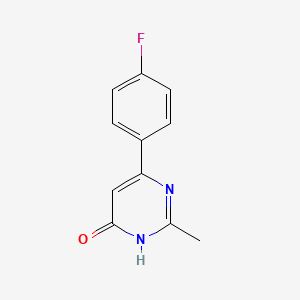

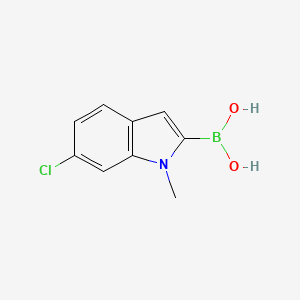

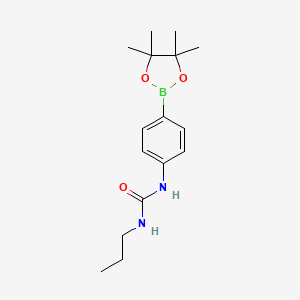

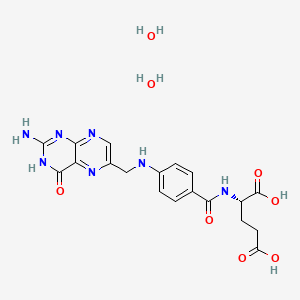

2-(Trifluoromethyl)pyridine-3-boronic acid is a chemical compound with the molecular formula C6H5BF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

Boronic acids, including 2-(Trifluoromethyl)pyridine-3-boronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyridine-3-boronic acid consists of a pyridine ring with a trifluoromethyl group at the 2-position and a boronic acid group at the 3-position .Chemical Reactions Analysis

Boronic acids, such as 2-(Trifluoromethyl)pyridine-3-boronic acid, are involved in various chemical reactions. For instance, they participate in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . They can also form stable transition complexes with sugars and amino acids .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)pyridine-3-boronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 292.1±50.0 °C at 760 mmHg, and a flash point of 130.5±30.1 °C . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .科学的研究の応用

農薬工業

2-(トリフルオロメチル)ピリジン-3-ボロン酸: は、農薬業界で重要な役割を果たしています。 これは、作物保護のための有効成分の重要な構造モチーフとして使用されています . 特に、トリフルオロメチル基は、生物活性を高める独自の物理化学的特性により、多くの現代の農薬に共通の特徴となっています .

医薬品開発

製薬において、この化合物は薬物の合成の中間体として役立ちます。 その誘導体は、いくつかの承認された医薬品に組み込まれており、現在臨床試験で評価されています . フッ素原子の特性とピリジン部分の組み合わせは、これらの誘導体の治療の可能性に貢献しています .

センシングアプリケーション

2-(トリフルオロメチル)ピリジン-3-ボロン酸を含むボロン酸は、ジオールやフッ化物やシアン化物アニオンなどのルイス塩基と相互作用する能力により、センシングアプリケーションで使用されます . この相互作用は、さまざまな生物学的および化学的物質を検出できるセンサーの開発にとって重要です .

タンパク質の操作と修飾

この化合物のボロン酸基は、生物学的ラベリングとタンパク質修飾に役立ちます。 これは、グリコシル化タンパク質に選択的に結合することができ、これはバイオメディカル研究と診断に役立ちます .

分離技術

2-(トリフルオロメチル)ピリジン-3-ボロン酸: は、分離技術にも使用されます。 その選択的な結合特性により、特定の分子の効率的な分離が可能になり、これは分析化学と精製プロセスにおいて不可欠です .

治療用途

ボロン酸の生物学的分子とのユニークな相互作用は、治療用途への応用への道を切り開きます。 これらは、新しい治療法を開発するために使用でき、特にジオール含有分子が役割を果たす疾患において使用できます .

化学合成

この化合物は、α-オキソカルボン酸とのヘテロ環化反応や鈴木-宮浦カップリング反応など、さまざまな化学合成反応に関与しています。 これらの反応は、生物学的に活性な分子を生成するために不可欠です .

材料科学

材料科学では、2-(トリフルオロメチル)ピリジン-3-ボロン酸は、機能性材料の合成のための前駆体として使用されます。 ポリマーや他の材料への組み込みにより、安定性や反応性の向上などの望ましい特性を付与できます .

Safety and Hazards

将来の方向性

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, it is expected that studies with these compounds in medicinal chemistry will be extended, potentially leading to the development of new promising drugs .

作用機序

Target of Action

Boronic acids, including 2-(trifluoromethyl)pyridine-3-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 2-(Trifluoromethyl)pyridine-3-boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In transmetalation, the organoboron compound (like 2-(Trifluoromethyl)pyridine-3-boronic acid) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-(Trifluoromethyl)pyridine-3-boronic acid participates, is a key step in various biochemical pathways for the synthesis of biologically active molecules . For example, it has been used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Pharmacokinetics

They are known to be relatively stable, readily prepared, and generally environmentally benign , which may influence their bioavailability.

Result of Action

The result of the action of 2-(Trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .

Action Environment

The action of 2-(Trifluoromethyl)pyridine-3-boronic acid in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. The reaction conditions are known to be exceptionally mild and tolerant of various functional groups

生化学分析

Biochemical Properties

2-(Trifluoromethyl)pyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary applications is in the Suzuki-Miyaura coupling reaction, where it acts as a boron reagent. This reaction is catalyzed by palladium and involves the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

In addition to its role in organic synthesis, 2-(Trifluoromethyl)pyridine-3-boronic acid can interact with biological macromolecules such as proteins and DNA. For example, it has been shown to bind to bovine serum albumin and calf thymus DNA, indicating its potential for use in biochemical assays and drug development .

Cellular Effects

The effects of 2-(Trifluoromethyl)pyridine-3-boronic acid on various cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with proteins involved in cell signaling can lead to changes in downstream signaling pathways, ultimately affecting cellular responses .

Moreover, 2-(Trifluoromethyl)pyridine-3-boronic acid can modulate gene expression by binding to DNA or interacting with transcription factors. This interaction can result in either upregulation or downregulation of specific genes, depending on the context and the nature of the interaction .

Molecular Mechanism

At the molecular level, 2-(Trifluoromethyl)pyridine-3-boronic acid exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms is its ability to form covalent bonds with nucleophilic sites on proteins and DNA. This covalent binding can lead to enzyme inhibition or activation, depending on the target enzyme and the nature of the interaction .

Additionally, 2-(Trifluoromethyl)pyridine-3-boronic acid can influence gene expression by binding to transcription factors or other regulatory proteins. This binding can alter the activity of these proteins, leading to changes in gene expression patterns .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Trifluoromethyl)pyridine-3-boronic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .

Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of 2-(Trifluoromethyl)pyridine-3-boronic acid. This degradation can result in the formation of byproducts that may have different biochemical properties and effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)pyridine-3-boronic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity .

At higher doses, 2-(Trifluoromethyl)pyridine-3-boronic acid can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity .

Metabolic Pathways

2-(Trifluoromethyl)pyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the primary metabolic pathways involves its conversion to other boronic acid derivatives through enzymatic reactions .

These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. For example, the conversion of 2-(Trifluoromethyl)pyridine-3-boronic acid to its metabolites can alter its binding affinity for proteins and DNA, leading to changes in its biochemical properties .

Transport and Distribution

The transport and distribution of 2-(Trifluoromethyl)pyridine-3-boronic acid within cells and tissues are mediated by various transporters and binding proteins. These proteins facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments .

For instance, 2-(Trifluoromethyl)pyridine-3-boronic acid can be transported into cells via specific transporters that recognize its boronic acid moiety. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments, such as the nucleus and cytoplasm .

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)pyridine-3-boronic acid is influenced by various targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .

For example, 2-(Trifluoromethyl)pyridine-3-boronic acid can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it can be targeted to the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .

特性

IUPAC Name |

[2-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)5-4(7(12)13)2-1-3-11-5/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKHOCBPUSCGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660275 | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-39-3 | |

| Record name | B-[2-(Trifluoromethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)pyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)